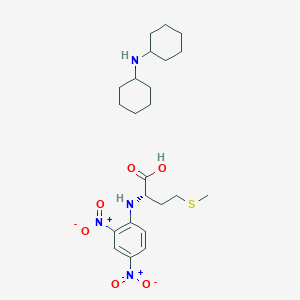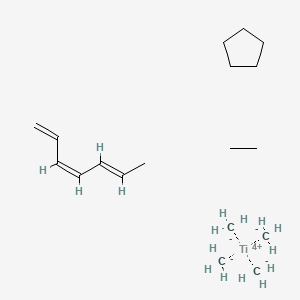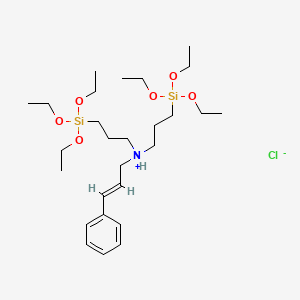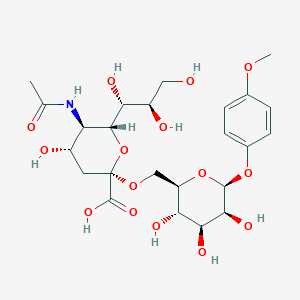
N-(2,4-Dinitrophenyl)-L-methionine dicyclohexylammonium salt (Dnp-L-Met-OH.DCHA)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-Dinitrophenyl)-L-methionine dicyclohexylammonium salt (Dnp-L-Met-OH.DCHA) is a synthetic compound that has various applications in scientific research. It is used to measure the activity of enzymes, to study the structure of proteins, and to study the interactions between proteins and other molecules. Dnp-L-Met-OH.DCHA is also used to study the binding of ligands to proteins, as well as to study the structure of carbohydrates.
Wissenschaftliche Forschungsanwendungen
Dnp-L-Met-OH.DCHA has a variety of applications in scientific research. It is used to measure the activity of enzymes, to study the structure of proteins, and to study the interactions between proteins and other molecules. It is also used to study the binding of ligands to proteins, as well as to study the structure of carbohydrates.
Wirkmechanismus
Dnp-L-Met-OH.DCHA acts as a substrate for enzymes, and its presence can be used to measure the activity of the enzyme. When the enzyme acts on the substrate, it causes a change in the structure of the substrate, which can then be detected.
Biochemical and Physiological Effects
Dnp-L-Met-OH.DCHA has no known biochemical or physiological effects. It is used solely as a substrate for enzymes and does not interact with any other biochemical or physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Dnp-L-Met-OH.DCHA in lab experiments is that it is relatively inexpensive and easy to obtain. It is also relatively stable, making it suitable for long-term storage. The main limitation of using this compound is that it is not very specific, meaning that it can interact with other enzymes and molecules, which can lead to incorrect results.
Zukünftige Richtungen
The future directions for research involving Dnp-L-Met-OH.DCHA include: further study of the mechanism of action of the compound; development of more specific substrates for specific enzymes; investigation of the interactions between Dnp-L-Met-OH.DCHA and other molecules; and development of new applications for the compound. Additionally, further research into the biochemical and physiological effects of Dnp-L-Met-OH.DCHA could lead to new insights into the role of enzymes in biological processes.
Synthesemethoden
The synthesis of Dnp-L-Met-OH.DCHA is a two-step process. The first step involves the reaction of 2,4-dinitrophenol with L-methionine to form a dinitrophenyl-L-methionine intermediate. This intermediate is then reacted with dicyclohexylammonium chloride to form the final product, Dnp-L-Met-OH.DCHA.
Eigenschaften
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-(2,4-dinitroanilino)-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C11H13N3O6S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-21-5-4-9(11(15)16)12-8-3-2-7(13(17)18)6-10(8)14(19)20/h11-13H,1-10H2;2-3,6,9,12H,4-5H2,1H3,(H,15,16)/t;9-/m.0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHMKAWZIWZJCB-NPULLEENSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N,N-Bis[2-pentafluoroethoxy)ethyl]-N-carbobenzyloxyamine, 97%](/img/structure/B6313633.png)

![4-Methoxyphenyl-3-O-[N-(hydroxyacetyl)-alpha-neuraminosyl]-beta-D-galactopyranoside](/img/structure/B6313639.png)

![Boron Trifluoride - Butanol Reagent (10-20%) [for Esterification] (1mL x 10)](/img/structure/B6313648.png)

![Bis[2-(trifluoromethylthio)ethyl]amine hydrochloride, 98%](/img/structure/B6313659.png)
![N-Ethyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride, 98%](/img/structure/B6313664.png)
![DTT / TG12 [Dithiothreitol + alpha-Thioglycerol] (1:2 mixture) [Matrix for FABMS and liquid SIMS]](/img/structure/B6313666.png)